N-Boc-N'-Boc-4,4'-bipiperidine
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Overview
Description
N-Boc-N’-Boc-4,4’-bipiperidine, also known as di-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate, is a chemical compound with the molecular formula C20H36N2O4. It is a derivative of bipiperidine, where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-Boc-4,4’-bipiperidine typically involves the protection of bipiperidine with tert-butoxycarbonyl groups. One common method is to react bipiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Bipiperidine+2Boc2O→N-Boc-N’-Boc-4,4’-bipiperidine
Industrial Production Methods
In an industrial setting, the production of N-Boc-N’-Boc-4,4’-bipiperidine follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-Boc-4,4’-bipiperidine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: Bipiperidine.
Substitution: N-substituted bipiperidine derivatives.
Oxidation: Oxidized bipiperidine derivatives.
Reduction: Reduced bipiperidine derivatives.
Scientific Research Applications
N-Boc-N’-Boc-4,4’-bipiperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N’-Boc-4,4’-bipiperidine primarily involves its ability to act as a protecting group for nitrogen atoms. The Boc groups provide steric hindrance and electronic stabilization, preventing unwanted reactions at the nitrogen sites. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to reveal the free amine groups, which can then participate in further chemical transformations.
Comparison with Similar Compounds
N-Boc-N’-Boc-4,4’-bipiperidine can be compared with other Boc-protected amines and bipiperidine derivatives. Some similar compounds include:
N-Boc-4,4’-bipiperidine: A mono-Boc-protected derivative of bipiperidine.
N-Boc-piperidine: A Boc-protected piperidine.
N-Boc-piperazine: A Boc-protected piperazine.
Uniqueness
The uniqueness of N-Boc-N’-Boc-4,4’-bipiperidine lies in its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYWFHCRIFTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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